5-(4-Methylpiperazin-1-yl)-1H-indole
Description
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412049-06-0 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents one of the most straightforward methods for introducing the 4-methylpiperazine moiety onto the indole scaffold. In this approach, 5-amino-1H-indole reacts with 4-methylpiperazine under basic conditions. A typical procedure involves refluxing the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as the base. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the target compound with moderate to high purity.
Key Parameters:
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Solvent: DMF or acetonitrile (anhydrous conditions preferred).
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Base: K₂CO₃ or sodium hydride (NaH).
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Temperature: 80–100°C.
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Reaction Time: 12–24 hours.
Purification is commonly achieved via column chromatography using silica gel and a gradient elution system (e.g., dichloromethane/methanol). Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to validate structural integrity and purity (>95%).
Mannich-Type Reactions
The Mannich reaction offers a versatile route for introducing amine functionalities to the indole core. This method involves a three-component reaction between 5-hydroxy-1H-indole, formaldehyde, and 4-methylpiperazine under acidic conditions. Glacial acetic acid is often used as the catalyst, with reaction times ranging from 6 to 12 hours at 60–80°C.
Optimized Protocol:
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Dissolve 5-hydroxy-1H-indole (1.0 equiv) and 4-methylpiperazine (1.2 equiv) in glacial acetic acid.
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Add formaldehyde (37% aqueous solution, 1.5 equiv) dropwise.
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Stir the mixture at 70°C for 8 hours.
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Neutralize with sodium bicarbonate and extract with ethyl acetate.
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Purify via recrystallization (ethanol/water).
This method achieves yields of 65–75%, with the primary byproduct being di-substituted indole derivatives. Adjusting the stoichiometry of formaldehyde minimizes byproduct formation.
Palladium-Catalyzed Cross-Coupling
For structurally complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide precise control over regioselectivity. This method employs a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., cesium carbonate).
Representative Procedure:
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Catalyst System: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Solvent: Toluene or 1,4-dioxane.
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Base: Cs₂CO₃ (2.0 equiv).
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Temperature: 100–110°C.
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Reaction Time: 24–48 hours.
This method yields 5-(4-Methylpiperazin-1-yl)-1H-indole with >90% purity, though scalability is limited by the cost of palladium catalysts.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors are increasingly adopted to enhance reaction control and throughput. Key steps include:
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Continuous Alkylation: A mixture of indole and 4-methylpiperazine is fed into a tubular reactor at 120°C under 5 bar pressure.
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In-Line Purification: Integrated liquid-liquid extraction and distillation units remove unreacted starting materials.
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Crystallization: The product is crystallized from a ethanol/water mixture, achieving >99% purity.
Advantages:
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40% reduction in reaction time compared to batch processes.
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Consistent product quality (RSD <2% across batches).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70% | 90–95% | Moderate | Low |
| Mannich Reaction | 65–75% | 85–90% | High | Low |
| Palladium Cross-Coupling | 75–85% | >95% | Low | High |
| Industrial Flow Process | 80–85% | >99% | High | Moderate |
Solubility and Formulation Considerations
Aqueous solubility challenges are addressed via salt formation. For instance, converting the free base to its dihydrochloride salt improves solubility by 15-fold (from 0.2 mg/mL to 3.0 mg/mL in PBS) .
In Vivo Formulation Protocol:
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Prepare a 10 mM stock solution in DMSO.
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Dilute with corn oil to a final DMSO concentration ≤0.1%.
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Administer via oral gavage (dose range: 10–50 mg/kg).
Emerging Techniques
Recent advances include microwave-assisted synthesis, which reduces reaction times by 50–70%. For example, irradiating the reaction mixture at 150 W for 20 minutes achieves 80% yield, comparable to conventional 8-hour reflux methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Methylpiperazin-1-yl)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
Biological Activities
Research indicates that 5-(4-Methylpiperazin-1-yl)-1H-indole exhibits a variety of biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported significant inhibition of tumor cell growth in vitro, suggesting potential for development as anticancer agents .
- Antiviral Effects : Preliminary research indicates that it may interact with viral proteins, potentially inhibiting viral replication.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders, including anxiety and depression.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Anticancer Activity : A study indicated that derivatives of this compound showed significant inhibition of tumor cell growth in vitro against various cancer cell lines, including HCT-116 cells. The IC50 values for some derivatives were reported as low as 7.1 μg/ml, indicating strong anticancer potential .
- Antiviral Properties : Research has shown that this compound could inhibit specific viral proteins, leading to decreased replication rates in infected cells.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed potential applications for treating anxiety and depression through modulation of serotonin receptors.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Positional Isomers: 6-(4-Methylpiperazin-1-yl)-1H-indole
- Structure : The 4-methylpiperazine group is attached at the 6-position of the indole core (CAS: 321745-04-4).
- Key Differences :
- Synthetic Applications : Used in pan-Pim kinase inhibitors (e.g., YPC-21440), where positional isomerism impacts binding to kinase active sites .
- Physicochemical Properties : Similar molecular weight (215.29 g/mol) but distinct electronic distribution due to substitution pattern, affecting receptor selectivity .
Serotonin Receptor Antagonists: SB-272183
- Key Differences: Biological Activity: High affinity for 5-HT₁A (pK = 8.0), 5-HT₁B (pK = 8.1), and 5-HT₁D (pK = 8.7) receptors, with >30-fold selectivity over other receptors . Substituent Impact: The naphthylaminocarbonyl group enhances steric bulk, improving receptor subtype specificity compared to the simpler indole core in 5-(4-methylpiperazin-1-yl)-1H-indole .
5-HT₆ Receptor Ligands: 2-(4-Methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole Derivatives
- Structure : Incorporates a sulfonylaryl group at the 1-position and a methylpiperazine-methyl group at the 2-position.
- Key Differences: Pharmacological Profile: These derivatives exhibit nanomolar affinity for 5-HT₆ receptors (e.g., IC₅₀ < 50 nM), attributed to the sulfonyl group’s electron-withdrawing effects and additional basic centers .
Multi-Substituted Piperazine Derivatives: 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-indolin-2-one
- Structure : Contains three 4-methylpiperazine groups attached to an indolin-2-one core (C₂₆H₄₃N₇O).
- Key Differences :
- Conformational Effects : Piperazine rings adopt chair conformations, enabling tight binding to kinase ATP pockets. The ethyl linker enhances flexibility, unlike the rigid indole core .
- Biological Activity : Demonstrated potent inhibition of Aurora kinases (IC₅₀ < 100 nM), leveraging multiple piperazine interactions .
Histamine H₄ Antagonist: JNJ7777120
- Structure : 5-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-1H-indole (CAS: 16096-33-6).
- Key Differences :
Comparative Data Table
Key Insights from Structural Modifications
- Positional Isomerism : Substitution at the 5- vs. 6-position on indole alters kinase selectivity (e.g., Pim-1 vs. Aurora kinases) .
- Functional Groups : Carbonyl or sulfonyl linkers reduce basicity, favoring receptor subtypes like H₄ or 5-HT₆ over 5-HT₁ .
- Multi-Substitution : Adding multiple piperazine groups enhances kinase inhibition but complicates pharmacokinetics due to increased molecular weight .
Biological Activity
5-(4-Methylpiperazin-1-yl)-1H-indole, also referred to as 5-(N-Methylpiperazin-1-yl)indole, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features an indole core—a bicyclic structure consisting of a benzene ring fused to a pyrrole ring—substituted at the 5-position with a 4-methylpiperazine group. This modification is believed to enhance its pharmacological properties. The synthesis of this compound can be achieved through various methods, including:
- Suzuki-Miyaura coupling reaction
- Fischer indole synthesis
- Mannich reaction involving substituted indoles and piperazine derivatives
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Antiviral effects : It may interact with viral proteins, potentially inhibiting viral replication.
- Neuropharmacological effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
The biological activity of this compound is attributed to its ability to bind with various biological targets. Indole derivatives are known to engage multiple receptors and enzymes, influencing several biochemical pathways:
- Inhibition of protein methyltransferases : Studies have shown that indole derivatives can inhibit specific enzymes involved in methylation processes, which are critical in gene regulation and expression .
- Cell signaling modulation : The compound may alter cell signaling pathways, impacting cellular metabolism and function .
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparison with other similar compounds. Below is a table summarizing some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)benzylamine | Benzylamine linked to piperazine | Antidepressant properties |
| (4-(4-Methylpiperazin-1-yl)phenyl)methanamine | Phenyl group attached to piperazine | Potential neuropharmacological effects |
| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | Benzonitrile with piperazine | Anticancer activity |
| 3-(4-Methylpiperazin-1-yl)-indole | Indole with piperazine | Anticancer and antiviral activity |
This table illustrates the diverse biological activities associated with compounds that share structural similarities with this compound .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound. For instance:
- Anticancer Activity : A study reported that derivatives of this compound showed significant inhibition of tumor cell growth in vitro, suggesting potential for development as anticancer agents.
- Antiviral Properties : Research indicated that this compound could inhibit specific viral proteins, which may lead to decreased viral replication rates in infected cells.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems revealed potential applications in treating anxiety and depression.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(4-Methylpiperazin-1-yl)-1H-indole derivatives for reproducibility?
- Methodology : Use a Mannich-type reaction for introducing the 4-methylpiperazine moiety to the indole scaffold. Key steps:
- React 5-amino-1H-indole with formaldehyde and 4-methylpiperazine under acidic conditions (e.g., glacial acetic acid) .
- Monitor reaction progress via TLC or HPLC (≥98% purity threshold recommended) .
- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Validate with -NMR and LC-MS .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- -NMR : Identify characteristic peaks: indole NH (~10 ppm), piperazine methyl group (~2.3 ppm), and aromatic protons (6.5–8.0 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., N–C bond lengths: 1.45–1.49 Å) .
- HPLC : Assess purity (>95% required for biological assays) .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodology :
- Use hydrochloride salts to improve aqueous solubility (e.g., dihydrochloride forms, as in ).
- Optimize DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) at the indole 5-position affect biological activity?
- Methodology :
- SAR Study : Synthesize analogs (e.g., 5-chloro, 5-fluoro) via electrophilic substitution .
- Target Binding Assays : Use kinase inhibition assays (e.g., bisindolylmaleimide derivatives in ) to compare IC₅₀ values.
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in reported reactivity of the piperazine moiety?
- Methodology :
- Controlled Reactivity Tests : Compare alkylation rates under varying pH (e.g., neutral vs. acidic conditions) .
- DFT Calculations : Analyze electron density maps to predict nucleophilic sites on the piperazine ring .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., N-oxide formation in oxidizing conditions) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?
- Methodology :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., PKC, PKA) using ATP-competitive assays .
- Isotopic Labeling : Incorporate -labeled ATP to quantify competitive binding .
- Cellular Assays : Measure downstream phosphorylation (Western blot) in HEK293 cells .
Q. What are best practices for analyzing stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40°C). Monitor via HPLC .
- Metabolite Identification : Use hepatocyte microsomes + LC-HRMS to detect oxidative metabolites (e.g., N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
